molecular formula C7H3BrF3N3 B13490058 4-Azido-1-bromo-2-(trifluoromethyl)benzene

4-Azido-1-bromo-2-(trifluoromethyl)benzene

Cat. No.: B13490058
M. Wt: 266.02 g/mol
InChI Key: DZOFCURVWXUMHB-UHFFFAOYSA-N
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Description

4-Azido-1-bromo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3BrF3N3 It is a derivative of benzene, characterized by the presence of azido, bromo, and trifluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-1-bromo-2-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Azido-1-bromo-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, often facilitated by catalysts such as copper(I) or palladium.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Copper(I) catalysts, arylboronic acids, and suitable solvents.

    Cycloaddition: Alkynes, copper(I) catalysts, and appropriate solvents.

    Reduction: Lithium aluminum hydride or other suitable reducing agents.

Major Products

    Nucleophilic Substitution: Formation of azido-bis-aryl derivatives.

    Cycloaddition: Formation of triazoles.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

4-Azido-1-bromo-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.

    Biology: Employed in bioconjugation techniques, where it can be used to label biomolecules with fluorescent tags or other probes.

    Medicine: Potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Azido-1-bromo-2-(trifluoromethyl)benzene primarily involves its reactivity due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various applications, such as bioconjugation and material synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Azido-4-bromo-2-(trifluoromethyl)benzene
  • 1-Bromo-2-(trifluoromethyl)benzene
  • 4-Bromo-1-chloro-2-(trifluoromethyl)benzene

Uniqueness

4-Azido-1-bromo-2-(trifluoromethyl)benzene is unique due to the presence of both azido and bromo groups on the benzene ring, which imparts distinct reactivity compared to its analogs. The trifluoromethyl group further enhances its chemical properties, making it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.02 g/mol

IUPAC Name

4-azido-1-bromo-2-(trifluoromethyl)benzene

InChI

InChI=1S/C7H3BrF3N3/c8-6-2-1-4(13-14-12)3-5(6)7(9,10)11/h1-3H

InChI Key

DZOFCURVWXUMHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)Br

Origin of Product

United States

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